
N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide
Übersicht
Beschreibung
N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide, also known as PHPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PHPI is a hydrazide derivative of indole and has been synthesized through different methods.
Wirkmechanismus
The mechanism of action of N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide is not fully understood, but it has been reported to act through different pathways, including the induction of apoptosis, inhibition of cell proliferation, and modulation of different signaling pathways. N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, and the downregulation of Bcl-2 expression. N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has also been reported to inhibit cell proliferation by inducing G1 phase cell cycle arrest and the downregulation of cyclin D1 expression. In addition, N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has been reported to modulate different signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has been reported to exhibit different biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of different signaling pathways. N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has also been reported to exhibit antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and photovoltaic devices.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its easy synthesis, high purity, and yield. N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has also been reported to exhibit good stability under different conditions, including in the presence of light and air. However, N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has some limitations, including its low solubility in water, which may limit its application in aqueous solutions. In addition, N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has been reported to exhibit cytotoxicity at high concentrations, which may limit its application in vivo.
Zukünftige Richtungen
There are several future directions for the research on N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide, including the investigation of its potential as a therapeutic agent for different diseases, including cancer and bacterial infections. The development of new synthesis methods for N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide with improved yields and purity is also an area of interest. In addition, the investigation of the mechanism of action of N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide and its interactions with different biomolecules is an area of active research. The exploration of the potential applications of N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide in material science, including the synthesis of metal complexes and their applications in catalysis and photovoltaic devices, is also an area of interest.
Wissenschaftliche Forschungsanwendungen
N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has been reported to exhibit anticancer, antitumor, and antiproliferative activities against different cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has also been investigated for its potential as an antimicrobial agent against different bacterial strains, including Staphylococcus aureus and Escherichia coli. In material science, N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and photovoltaic devices. In analytical chemistry, N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has been used as a reagent for the determination of different metal ions, including copper, zinc, and iron.
Eigenschaften
IUPAC Name |
N-[(E)-2-phenylpropylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13(14-7-3-2-4-8-14)11-20-21-18(22)16-12-19-17-10-6-5-9-15(16)17/h2-13,19H,1H3,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIKMRQCYMFEBD-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NNC(=O)C1=CNC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/NC(=O)C1=CNC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-2-phenylpropylidene]-1H-indole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3868630.png)
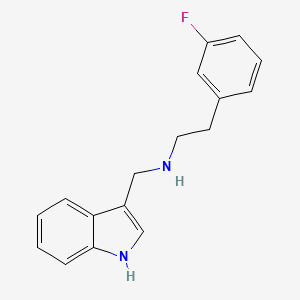
![1-(3,5-dichlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3868643.png)

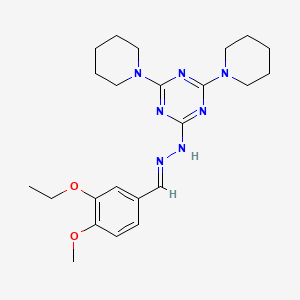
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-methyl-2-quinolinamine](/img/structure/B3868672.png)
![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzylbenzenesulfonamide](/img/structure/B3868697.png)
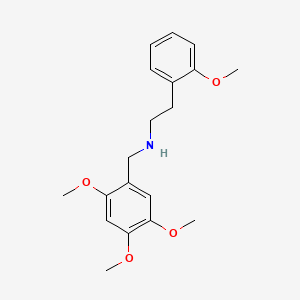
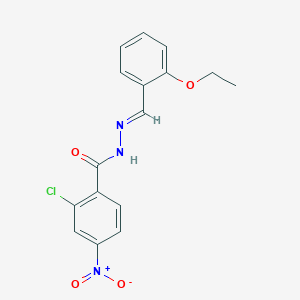
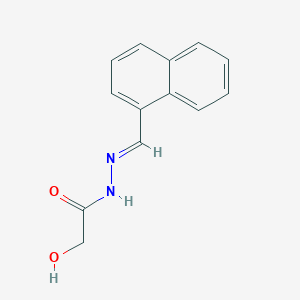
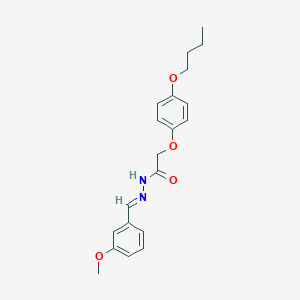
![4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3868728.png)
